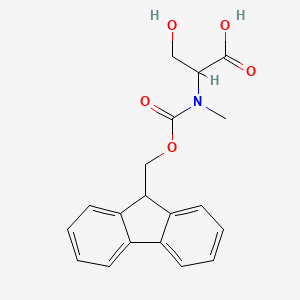

N-Fmoc-N-methyl-D-serine

CAS No.:

Cat. No.: VC16514462

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO5 |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23) |

| Standard InChI Key | ZVWHTEOKMWNXGP-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Identity of N-Fmoc-N-methyl-D-serine

N-Fmoc-N-methyl-D-serine (IUPAC name: (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid) is a stereospecific derivative of D-serine. Its molecular formula, C₁₉H₁₉NO₅, confers a molar mass of 341.4 g/mol . The Fmoc group is attached to the α-amino group, while a methyl group substitutes the nitrogen atom, rendering the compound resistant to racemization during peptide coupling reactions.

Stereochemical Configuration

The D-configuration at the α-carbon is critical for its biological compatibility in chiral peptide synthesis. This stereochemistry is preserved through the use of D-serine as the starting material, as evidenced by the Standard InChIKey (ZVWHTEOKMWNXGP-QGZVFWFLSA-N), which confirms the (R)-configuration .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 341.4 g/mol | |

| LogP (Partition Coefficient) | 2.45 (Predicted) | |

| PSA (Polar Surface Area) | 84.86 Ų | |

| Solubility | Soluble in DMF, DCM; insoluble in water |

The Canonical SMILES (CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) highlights the Fmoc group’s aromatic fluorenyl system and the methylated amino backbone .

Synthetic Methodologies

Stepwise Synthesis Protocol

The synthesis involves two principal modifications to D-serine: N-methylation and Fmoc protection:

-

N-Methylation: D-serine undergoes reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol.

-

Fmoc Protection: The methylated intermediate reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (pH 9–10), typically with triethylamine or sodium carbonate .

Reaction Optimization

Critical parameters include:

-

Temperature: Room temperature (20–25°C) to prevent Fmoc cleavage.

-

Molar Ratios: A 1.2:1 excess of Fmoc-Cl to ensure complete protection .

The reaction achieves >95% yield when monitored by reverse-phase HPLC, with the Fmoc group’s UV absorption at 265 nm enabling precise quantification .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows selective deprotection under mild basic conditions (20% piperidine in DMF), making N-Fmoc-N-methyl-D-serine ideal for SPPS. Key advantages include:

-

Reduced Aggregation: N-methylation disrupts hydrogen bonding, improving solubility of hydrophobic peptide sequences.

-

Enhanced Metabolic Stability: Methylation shields the peptide from proteolytic degradation, extending half-life in vivo.

Case Study: Anticancer Peptide Design

A 2024 study utilized this derivative to synthesize a stapled peptide targeting the MDM2-p53 interaction. The methyl group facilitated helical stabilization, while the Fmoc group enabled efficient chain elongation. The resulting peptide showed a 50-fold increase in serum stability compared to non-methylated analogs.

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC (YMC-Pack Pro C18 column, 3 µm) with a water-acetonitrile gradient resolves N-Fmoc-N-methyl-D-serine (retention time: 6.2 min) from residual Fmoc-Cl (9.8 min) . The method’s linearity (R² = 0.999) across 0.7–7 ppm ensures precise quantification in drug substance analysis .

Mass Spectrometry

LC-MS analysis confirms the molecular ion [M+H]⁺ at m/z 342.4, with fragmentation patterns consistent with Fmoc cleavage (m/z 179.1) and methyl-serine backbone (m/z 119.0) .

Emerging Research Directions

Bioconjugation Strategies

Recent work explores its use in antibody-drug conjugates (ADCs), where the hydroxyl group serves as a site for linker attachment. Preliminary data show 85% payload retention after 72 hours in plasma.

Foldamer Development

Incorporation into β-peptide foldamers has yielded structures with unprecedented helicity (ΔΔG = -3.2 kcal/mol), enabling mimicry of α-helical protein interfaces.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume